molecular formula C12H23NO2S B2390151 tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate CAS No. 1420866-00-7

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate

Cat. No. B2390151
M. Wt: 245.38
InChI Key: IIQAZBPDSWTIGA-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate” is a chemical compound that belongs to the class of piperidine carboxylates. It has a molecular formula of C12H23NO2S and a molecular weight of 245.38 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate” consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 245.382 Da, and the monoisotopic mass is 245.144943 Da .

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate and its derivatives are primarily used as intermediates in the synthesis of biologically active compounds and drugs. The compound tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, for example, is an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment. The synthesis involves a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and yields a product confirmed by MS and 1 HNMR spectrum analysis (Kong et al., 2016).

Molecular Structure Analysis

In some studies, the focus is on the detailed molecular structure of tert-butyl piperidine-1-carboxylate derivatives. For instance, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further determined through single crystal X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Stereoselective Synthesis

Piperidine derivatives, including those of tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate, are significant in the stereoselective synthesis of various chemical compounds. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with different reactants led to the formation of corresponding tert-butyl piperidine-carboxylates with high stereoselectivity. These compounds serve as important synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-5-10(9-13)6-8-16/h10,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQAZBPDSWTIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate

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